2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile
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Overview
Description
2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of methoxy groups on the phenyl rings and a nitrile group, which contribute to its reactivity and biological activity.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile typically involves a base-catalyzed reaction between 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile. The reaction is carried out in the presence of a catalytic amount of tertiarybutylammonium bromide and a 5% sodium hydroxide solution . The mixture is stirred at room temperature, followed by extraction with diethyl ether and recrystallization from methanol to obtain the final product .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile can be compared to other compounds with similar structures, such as:
Combretastatin A-4: A potent anti-cancer agent with a similar phenyl ring structure but different functional groups.
Podophyllotoxin: An anti-cancer compound with a trimethoxyphenyl group, used in the treatment of genital warts.
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C19H19NO5/c1-22-14-7-5-12(6-8-14)15(11-20)18(21)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10,15H,1-4H3 |
InChI Key |
ITXWNGCYHJQWFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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